

"N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine" IUPAC name and synonyms

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Compound of Interest

Compound Name: *N*-[3-(4-Aminophenyl)propyl]-*N,N*-dimethylamine

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Technical Guide: N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

This section outlines the fundamental chemical identifiers for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**.

Identifier	Value
IUPAC Name	N'-(4-aminophenyl)-N,N-dimethylpropane-1,3-diamine
Common Name	N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
CAS Number	42817-60-7[1]
Molecular Formula	C ₁₁ H ₁₈ N ₂
Molecular Weight	178.27 g/mol

Synonyms

A comprehensive list of alternative names for this compound is provided below.

- 4-Amino-N,N-dimethylbenzenepropanamine
- 4-(3-Dimethylaminopropyl)aniline
- 4-(3-Dimethylaminopropyl)phenylamine
- p-[3-(Dimethylamino)propyl]aniline

Physicochemical Properties

While a comprehensive experimental dataset for this specific molecule is not readily available in public literature, the following table summarizes predicted and known properties of structurally similar compounds.

Property	Value	Source/Method
Appearance	Solid (Predicted)	General observation for similar aromatic amines
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Soluble in organic solvents (e.g., Methanol, Chloroform)	Inferred from structural components

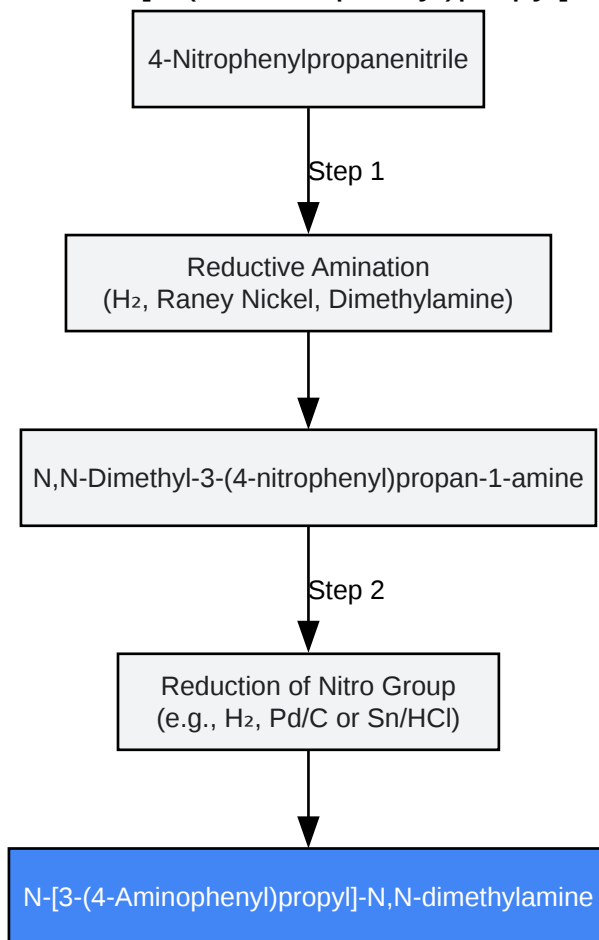
Experimental Protocols

Due to the absence of specific published experimental protocols for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**, a plausible synthetic route is proposed based on established organic chemistry principles and synthesis of analogous compounds.

Proposed Synthesis Workflow

A potential two-step synthesis is outlined below, starting from 4-nitrophenylpropanenitrile. This proposed workflow is for informational purposes and would require laboratory optimization and validation.

Proposed Synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine



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Caption: Proposed two-step synthesis workflow.

Step 1: Reductive Amination

- In a high-pressure reaction vessel, dissolve 4-nitrophenylpropanenitrile in a suitable solvent such as ethanol.
- Add a catalytic amount of Raney Nickel.
- Introduce a molar excess of dimethylamine.
- Pressurize the vessel with hydrogen gas (e.g., 50-100 atm).

- Heat the reaction mixture (e.g., 80-120 °C) with stirring for several hours until the reaction is complete, monitoring by a suitable technique like TLC or GC-MS.
- After cooling, carefully filter the catalyst.
- Evaporate the solvent under reduced pressure to obtain crude N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine.

Step 2: Reduction of the Nitro Group

- Dissolve the crude product from Step 1 in a solvent like methanol or ethyl acetate.
- Add a catalytic amount of Palladium on carbon (10% Pd/C).
- Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or using a Parr hydrogenator.
- Monitor the reaction until completion (e.g., by observing the disappearance of the starting material on TLC).
- Filter the catalyst through a bed of celite.
- Remove the solvent in vacuo to yield the final product, **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**.

Purification: The final compound may be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Proposed Analytical Methodology

The identity and purity of the synthesized compound can be assessed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.

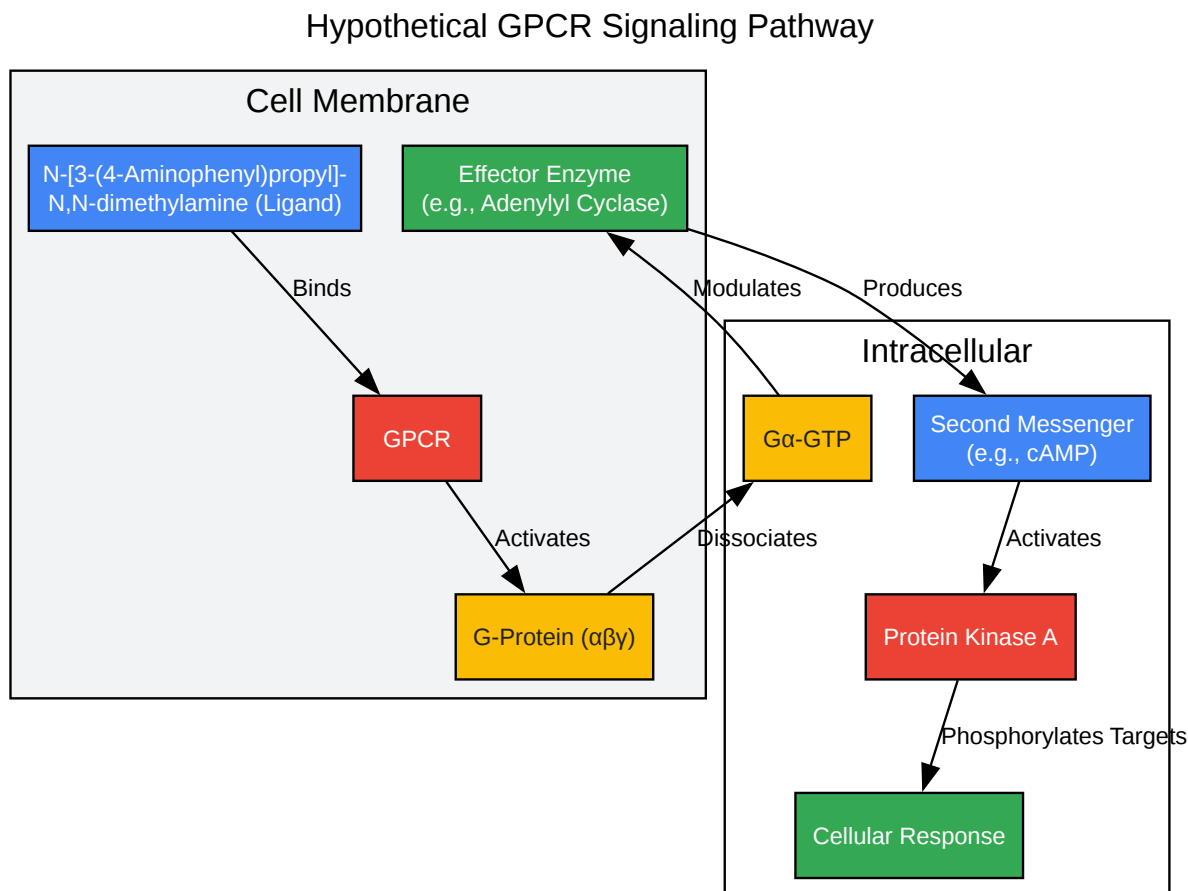
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point for method development.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is not available in the public domain. However, its structural features suggest potential interactions with biological systems. The 4-aminophenyl group is a common motif in various bioactive molecules. The dimethylaminopropyl moiety is present in numerous compounds with activity at various receptors and transporters.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to certain classes of neuroactive compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is proposed for illustrative purposes.



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Caption: Hypothetical GPCR signaling cascade.

This diagram illustrates a potential mechanism where the compound acts as a ligand for a GPCR, initiating an intracellular signaling cascade. This is a generalized pathway and specific interactions would need to be determined experimentally.

Conclusion

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a defined chemical entity with potential for further investigation in various scientific domains, particularly in medicinal chemistry and drug discovery. The information provided in this guide, including the proposed synthesis and potential biological context, serves as a foundational resource for researchers. It is important to

emphasize that the experimental protocols and biological activities described are hypothetical and require experimental validation.

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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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